4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol
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Overview
Description
4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol is a synthetic organic compound belonging to the piperidine class This compound is characterized by its complex structure, which includes benzyl, chlorophenyl, and dimethyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions.
Methylation: The dimethyl groups are added via alkylation reactions using methylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted piperidines.
Scientific Research Applications
4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2,6-diphenylpiperidin-4-ol: Lacks the chlorophenyl groups.
2,6-Bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol: Lacks the benzyl group.
4-Benzyl-2,6-dimethylpiperidin-4-ol: Lacks the chlorophenyl groups.
Uniqueness
4-Benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol is unique due to the presence of both benzyl and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-benzyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2NO/c1-17-24(20-8-12-22(27)13-9-20)29-25(21-10-14-23(28)15-11-21)18(2)26(17,30)16-19-6-4-3-5-7-19/h3-15,17-18,24-25,29-30H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATCMOXDTBVZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1(CC2=CC=CC=C2)O)C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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